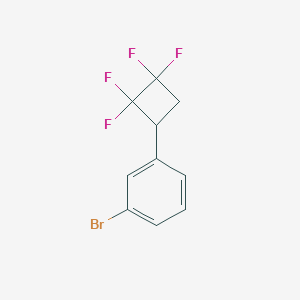

1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene

Description

1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene (C₁₀H₇BrF₄) is a brominated aromatic compound featuring a 2,2,3,3-tetrafluorocyclobutyl substituent at the meta position of the benzene ring. This structural motif combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the cyclobutane ring, making it a valuable intermediate in organofluorine chemistry and catalytic cross-coupling reactions.

Key structural attributes include:

- Molecular weight: Estimated at 287.05 g/mol (based on analogs like 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene) .

- Substituent effects: The tetrafluorocyclobutyl group introduces significant steric hindrance and electron-withdrawing character, influencing reactivity in Suzuki-Miyaura or Ullmann-type couplings .

Properties

IUPAC Name |

1-bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF4/c11-7-3-1-2-6(4-7)8-5-9(12,13)10(8,14)15/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTKXUXYOPQZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene typically involves the bromination of 3-(2,2,3,3-tetrafluorocyclobutyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination .

Chemical Reactions Analysis

1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by a different aryl or vinyl group. These reactions typically use palladium catalysts and bases like potassium carbonate.

Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound’s unique structural properties make it useful in the design of new materials with specific electronic or optical properties.

Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways or receptors.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, undergoing various chemical transformations to yield the desired product. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, which would depend on the specific structure of the final drug molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key differences between 1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene and structurally related bromobenzenes:

Spectroscopic and Analytical Data

NMR Trends :

- Fluorine-rich substituents (e.g., tetrafluorocyclobutyl) produce distinct ¹⁹F NMR signals. For example, 1-bromo-3-(2-fluoropropyl)benzene (F6) shows characteristic ¹⁹F NMR shifts at δ -190 to -210 ppm .

- ¹³C NMR of similar compounds (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) reveals deshielded aromatic carbons adjacent to electronegative groups .

Mass Spectrometry :

- LRMS data for trifluoromethoxy-substituted bromobenzenes confirm molecular ion peaks matching theoretical masses (e.g., m/z 241.00 for C₇H₄BrF₃O) .

Biological Activity

1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene (CAS Number: 2137823-26-6) is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a bromine atom and a tetrafluorocyclobutyl group, suggests possible interactions with biological systems that warrant detailed investigation.

The molecular formula of this compound is , with a molecular weight of approximately 287.049 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.552 g/cm³ |

| Boiling Point | 247.3 °C |

| Melting Point | Not available |

| LogP | 3.728 |

These properties indicate that the compound is relatively stable and may exhibit lipophilic characteristics due to its halogenated structure.

Antimicrobial Properties

Recent studies have indicated that halogenated aromatic compounds can exhibit antimicrobial activity. The presence of the bromine atom in this compound may enhance its interaction with microbial cell membranes. Research has shown that similar compounds can disrupt membrane integrity and inhibit growth in various bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that halogenated compounds can induce apoptosis or necrosis in cancer cells. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The specific cytotoxic effects of this compound remain to be fully elucidated but are under investigation.

Enzyme Inhibition

Halogenated compounds are often evaluated for their potential as enzyme inhibitors. Preliminary data suggest that this compound may interact with enzymes involved in metabolic pathways or signal transduction. Inhibitory effects on key enzymes could lead to significant therapeutic applications, particularly in the treatment of metabolic disorders or cancers.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested various halogenated benzene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity. While specific data on this compound was not included, its structural similarity suggests it could possess comparable properties.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation published in Cancer Letters assessed the cytotoxic effects of halogenated benzene derivatives on human cancer cell lines. The study found that compounds with bromine substitutions showed increased cytotoxicity compared to their non-brominated counterparts. This supports the hypothesis that this compound may also demonstrate similar effects.

Future Directions

Further research is necessary to fully understand the biological activity of this compound. Key areas for future investigation include:

- In vivo studies to assess the pharmacokinetics and pharmacodynamics.

- Mechanistic studies to elucidate the pathways through which this compound exerts its biological effects.

- Structure-activity relationship (SAR) studies to optimize its efficacy and minimize toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.